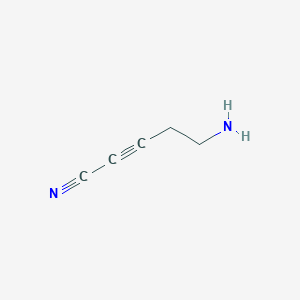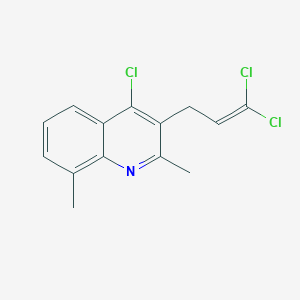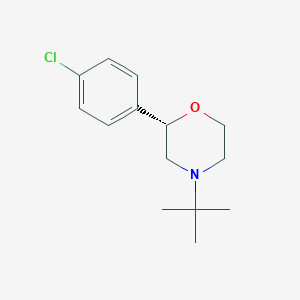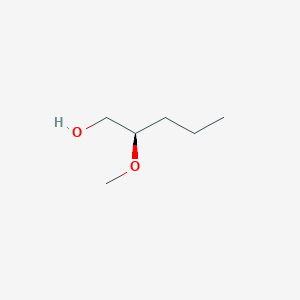
5-Aminopent-2-ynenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminopent-2-ynenitrile: is an organic compound with the molecular formula C5H6N2. It features both an amino group (-NH2) and a nitrile group (-C≡N) attached to a pent-2-yne backbone. This compound is of interest due to its unique structure, which combines the reactivity of alkynes with the functional versatility of nitriles and amines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Aminopent-2-ynenitrile can be synthesized through various methods. One common approach involves the reaction of 5-hexynenitrile with ammonia under specific conditions . Another method includes the use of gold(I) catalysis to convert 5-aminopent-2-yn-1-ol to this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of readily available starting materials and catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Aminopent-2-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction with lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Substituted amines and nitriles.
Aplicaciones Científicas De Investigación
Chemistry: 5-Aminopent-2-ynenitrile is used in the synthesis of various heterocyclic compounds, including pyrroles and indoles . It serves as a building block for more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 5-aminopent-2-ynenitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, while the amino group can serve as a nucleophile. These interactions enable the compound to participate in a wide range of chemical reactions, influencing molecular pathways and biological processes .
Comparación Con Compuestos Similares
5-Aminopent-2-en-4-ynenitrile: Similar structure but with an additional double bond.
4-Nitrobut-3-en-1-ynyl amine: Contains a nitro group instead of a nitrile group.
Uniqueness: 5-Aminopent-2-ynenitrile is unique due to its combination of an alkyne, nitrile, and amino group, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
918871-67-7 |
|---|---|
Fórmula molecular |
C5H6N2 |
Peso molecular |
94.11 g/mol |
Nombre IUPAC |
5-aminopent-2-ynenitrile |
InChI |
InChI=1S/C5H6N2/c6-4-2-1-3-5-7/h2,4,6H2 |
Clave InChI |
FRNUYHFGGSLXGD-UHFFFAOYSA-N |
SMILES canónico |
C(CN)C#CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methoxy-5-[(4-phenoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177023.png)
![(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine](/img/structure/B14177030.png)
![Bicyclo[3.2.1]octa-2,6-diene](/img/structure/B14177032.png)

![4,4'-([1,1'-Biphenyl]-2,2'-diyl)bis[1-(4-methylphenyl)butane-1,3-dione]](/img/structure/B14177037.png)


![N-(4-Chlorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14177076.png)



![N'-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B14177102.png)
![1-[Ethoxy(phenyl)phosphoryl]-L-proline](/img/structure/B14177103.png)
